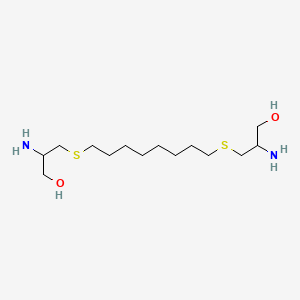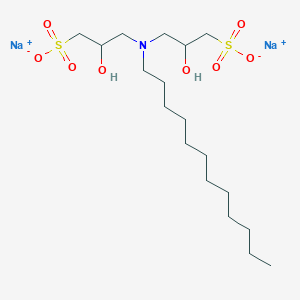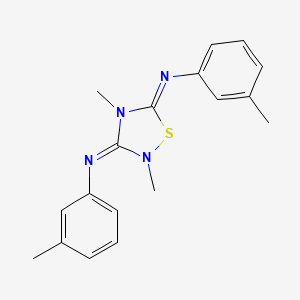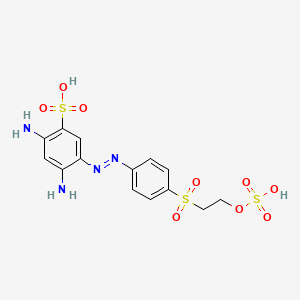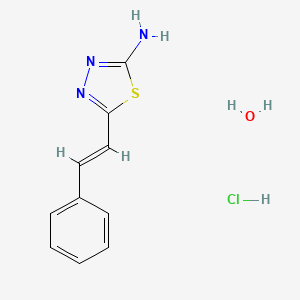
Tenatoprazole, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenatoprazole, ®- is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as gastroesophageal reflux disease and peptic ulcers . It is an imidazopyridine derivative, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole, ®- has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tenatoprazole, ®- involves multiple steps, starting from the appropriate pyridine and imidazole derivatives. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3,5-dimethylpyridine, is reacted with methanol in the presence of a base to form 2-methoxy-3,5-dimethylpyridine.
Formation of the Imidazole Derivative: The imidazole ring is synthesized by reacting 2-mercaptoimidazole with formaldehyde and a suitable amine.
Coupling Reaction: The pyridine and imidazole derivatives are then coupled through a sulfoxidation reaction to form Tenatoprazole, ®-.
Industrial Production Methods
Industrial production of Tenatoprazole, ®- involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .
Análisis De Reacciones Químicas
Types of Reactions
Tenatoprazole, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of Tenatoprazole, ®- can lead to the formation of tenatoprazole sulfide.
Substitution: Various substitution reactions can occur on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Tenatoprazole sulfone.
Reduction: Tenatoprazole sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tenatoprazole, ®- exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, Tenatoprazole, ®- effectively reduces the secretion of gastric acid, providing relief from acid-related disorders . The binding is irreversible, leading to prolonged acid suppression .
Comparación Con Compuestos Similares
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Tenatoprazole, ®- is unique due to its imidazopyridine structure, which provides a longer half-life compared to other proton pump inhibitors . This allows for more sustained acid suppression and potentially improved therapeutic outcomes . Additionally, its distinct metabolic pathway involving cytochrome P450 enzymes CYP2C19 and CYP3A4 further differentiates it from other proton pump inhibitors .
Propiedades
Número CAS |
705969-00-2 |
|---|---|
Fórmula molecular |
C16H18N4O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
Clave InChI |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
SMILES isomérico |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



